molecular formula C28H34N4O7S B2357875 3-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide CAS No. 688059-66-7

3-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Cat. No.: B2357875
CAS No.: 688059-66-7
M. Wt: 570.66
InChI Key: QIVRZZGEAKERIW-UHFFFAOYSA-N
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Description

3-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a quinazoline core, which is known for its biological activity, and is further functionalized with various substituents that enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dioxolo group: This step involves the reaction of the quinazoline intermediate with reagents such as glyoxal or its derivatives.

    Thioether formation:

    Amide bond formation: The final step involves the coupling of the intermediate with the appropriate amine to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents under controlled conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazoline derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, particularly in the treatment of cancer or infectious diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The quinazoline core is known to interact with various kinases, which are involved in cell signaling pathways. The compound may inhibit or activate these kinases, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Oxolinic acid: A quinolone antibiotic with a similar dioxoloquinoline structure.

    Ethyl 8-oxo-5-(2-propynyl)-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: Another compound with a similar core structure but different substituents.

Uniqueness

The uniqueness of 3-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

3-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O7S/c1-4-5-10-29-26(34)16-40-28-31-20-15-24-23(38-17-39-24)14-19(20)27(35)32(28)12-9-25(33)30-11-8-18-6-7-21(36-2)22(13-18)37-3/h6-7,13-15H,4-5,8-12,16-17H2,1-3H3,(H,29,34)(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVRZZGEAKERIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCC(=O)NCCC4=CC(=C(C=C4)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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